N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Overview
Description
N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps, including halogenation, nucleophilic substitution, and amide formation. A common synthetic route may include:
Halogenation: Introduction of bromine and fluorine atoms to the phenyl ring.
Nucleophilic Substitution: Formation of the oxane ring through nucleophilic substitution reactions.
Amide Formation: Coupling of the halogenated phenyl ring with the pyridine carboxylic acid derivative to form the final carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxidized derivatives.
Reduction: Reduction of the halogen atoms to form less halogenated derivatives.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with new functional groups replacing the halogen atoms.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving halogenated compounds.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the oxane ring may contribute to its binding affinity and specificity for certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-fluorophenyl)-5-chloro-6-methoxypyridine-3-carboxamide
- N-(2-bromo-4-fluorophenyl)-5-chloro-6-(tetrahydrofuran-4-yloxy)pyridine-3-carboxamide
Uniqueness
N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to the presence of the oxane ring, which may impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various scientific research applications to explore new chemical space and potential therapeutic uses.
Properties
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClFN2O3/c18-13-8-11(20)1-2-15(13)22-16(23)10-7-14(19)17(21-9-10)25-12-3-5-24-6-4-12/h1-2,7-9,12H,3-6H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDMSTJIOSNDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NC3=C(C=C(C=C3)F)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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